molecular formula C7H13NO B3003940 3-Aminospiro[3.3]heptan-1-ol CAS No. 1936644-16-4

3-Aminospiro[3.3]heptan-1-ol

Cat. No.: B3003940
CAS No.: 1936644-16-4
M. Wt: 127.187
InChI Key: DIDOPDDVDXQRBZ-UHFFFAOYSA-N
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Description

3-Aminospiro[3.3]heptan-1-ol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.187. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Conformational Analysis and Biological Activity : The synthesis of various spiro[3.3]heptane derivatives, including analogs of glutamic acid and lysine, highlights their potential as biologically active compounds. These derivatives are useful in probing the topologies of different glutamate receptors due to their rigid spirocyclic scaffold, which 'fixes' the aminocarboxylate moiety and carboxylic group in space relative to each other (Radchenko et al., 2008).

  • Medicinal Chemistry Applications : The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif, including non-flattened amino group-containing building blocks, has been explored. These compounds are significant in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns (Chernykh et al., 2016).

  • Drug Discovery and ADME Optimization : The synthesis and structural analysis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold have shown their potential as building blocks in drug discovery. The comparison of functional group distances and spatial orientation suggests that certain spiro[3.3]heptane derivatives can be used as restricted surrogates of cis- or trans-substituted cyclohexanes, which can be crucial in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).

Coordination Chemistry and Materials Science

  • Transition Metal Coordination : Spirocyclic sulfur and selenium ligands, including derivatives of spiro[3.3]heptane, have been synthesized and characterized. These compounds act as molecular rigid rods in the coordination of transition metal centers, forming various coordination products with copper, cobalt, and nickel, and exhibiting unique magnetic properties. This application is significant in the field of inorganic chemistry and materials science (Petrukhina et al., 2005).

Safety and Hazards

The compound has been labeled with the signal word “Danger” and is associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

1-aminospiro[3.3]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-4-6(9)7(5)2-1-3-7/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDOPDDVDXQRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936644-16-4
Record name 3-aminospiro[3.3]heptan-1-ol
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